3-Amino-5-nitrobenzonitrile
Overview
Description
3-Amino-5-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the third position and a nitro group at the fifth position on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
3-Amino-5-nitrobenzonitrile has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 2-amino-5-nitrobenzonitrile, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that nitrobenzonitriles can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The presence of the nitro group can also influence the reactivity of the compound, potentially leading to various biochemical interactions .
Pharmacokinetics
The compound’s molecular weight (16313 g/mol) and structure suggest that it may have reasonable bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-5-nitrobenzonitrile . .
Biochemical Analysis
Biochemical Properties
The role of 3-Amino-5-nitrobenzonitrile in biochemical reactions is not well-documented in the literature. The presence of the amino and nitro groups suggests that it could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, electrostatic interactions, or covalent bonding .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
Given its structure, it could potentially interact with enzymes or cofactors involved in amino acid or nitro compound metabolism .
Transport and Distribution
Given its structure, it could potentially interact with transporters or binding proteins that recognize amino or nitro groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-5-nitrobenzonitrile can be synthesized through the reduction of 3,5-dinitrobenzonitrile. The process involves the following steps :
- Dissolve 3,5-dinitrobenzonitrile in methanol.
- Add concentrated hydrochloric acid and iron powder to the solution.
- Stir the mixture at room temperature for 30 minutes.
- Concentrate the mixture and treat the residue with water.
- Collect the resulting solid product by filtration.
Industrial Production Methods: Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid in methanol at room temperature.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Reduction: 3,5-Diaminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Comparison with Similar Compounds
- 2-Amino-5-nitrobenzonitrile
- 4-Amino-3-nitrobenzonitrile
- 2-Cyano-4-nitroaniline
Comparison: 3-Amino-5-nitrobenzonitrile is unique due to the specific positioning of the amino and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-amino-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCQBJWMDPBFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459367 | |
Record name | 3-Amino-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-92-5 | |
Record name | 3-Amino-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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